![molecular formula C24H26N4O2S B2484829 5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-75-4](/img/structure/B2484829.png)
5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that incorporate elements of benzylpiperidine, methoxyphenyl groups, and thiazolo[3,2-b][1,2,4]triazole. These molecules are of interest due to their potential biological activities and chemical properties which can be explored for various applications, excluding drug use and dosage information as per your request.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including ring-opening, cyclization, substitution, and Mannich reactions. These processes are often detailed through spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods to confirm the structure of the synthesized compounds (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure is typically confirmed through X-ray diffraction, consistent with molecular structures optimized by density functional theory (DFT) calculations. DFT also helps analyze geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties can involve interactions with proteins, as seen in molecular docking studies showing favorable interactions with specific proteins. Such interactions can be indicative of the compound's potential biological or chemical utility (Wu et al., 2021).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are vital. These are often determined using analytical and spectroscopic techniques but were not detailed in the available literature for the exact compound.
Chemical Properties Analysis
Chemical properties such as stability, reactivity with various reagents, and pH sensitivity are crucial for understanding the compound's behavior in different environments. For closely related compounds, DFT calculations provide insight into electronic structure, absorption wavelengths, and potential reactivity patterns (Wu et al., 2021).
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Applications
Research has focused on synthesizing new compounds within this chemical class and evaluating their anti-inflammatory activities. For instance, Tozkoparan et al. (2001) synthesized new compounds having structures related to thiazolo[3,2-b]-1,2,4-triazol-5(6H)-ones and assessed their anti-inflammatory activity, finding some compounds to exhibit higher activity than standard drugs without causing stomach reactions (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001).
Anticancer and Molecular Docking Studies
Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, exploring their tautomeric properties, conformations, and anticancer properties through molecular docking studies. This research highlighted the potential anti-cancer activities of these compounds, showing strong binding affinities in molecular docking analyses (Karayel, 2021).
Anticonvulsant Activity
Vijaya Raj and Narayana (2006) described the synthesis of thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones with promising anticonvulsant activity, highlighting the potential of these compounds in treating convulsive disorders (Vijaya Raj & Narayana, 2006).
Antimicrobial Activities
Research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives revealed that some synthesized compounds possess good to moderate activities against tested microorganisms, suggesting their potential in antimicrobial therapy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
In the field of materials science, Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives on mild steel in HCl, demonstrating the utility of these compounds in protecting industrial materials from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).
Propriétés
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-30-20-9-7-19(8-10-20)21(22-23(29)28-24(31-22)25-16-26-28)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,16,18,21,29H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMOXDFNQNIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)
![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
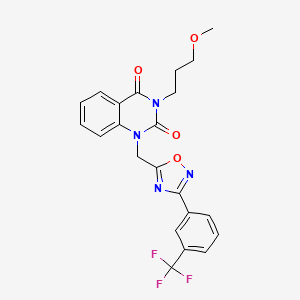
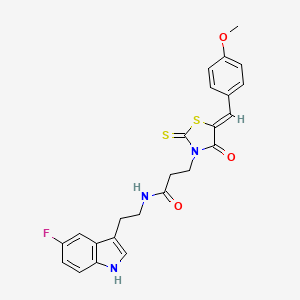
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
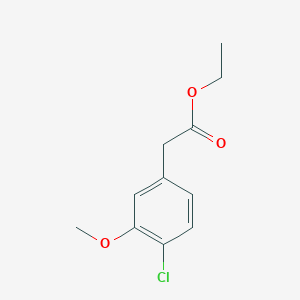
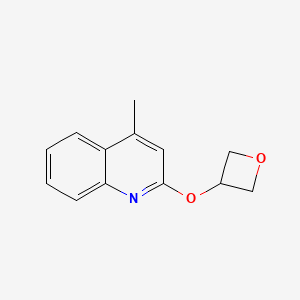
![N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2484763.png)
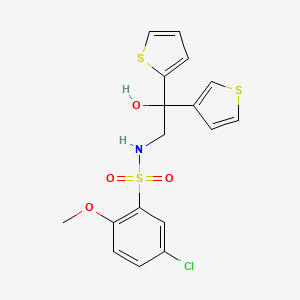
![ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2484765.png)
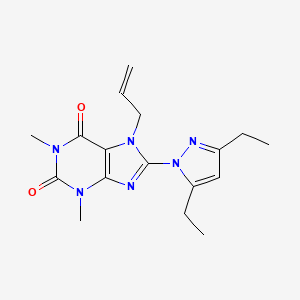
![N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2484769.png)